DL-Tartaric acid

Catalog No.
S604549
CAS No.
526-83-0
M.F
C4H6O6
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tartaric acid

CAS Number

526-83-0

Product Name

DL-Tartaric acid

IUPAC Name

2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

FEWJPZIEWOKRBE-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O

solubility

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
  • Acidity and Flavor: Tartaric acid contributes to the sour taste of various foods and beverages. In grapes, it plays a crucial role in their characteristic flavor profile . It also acts as a natural acidulant in carbonated drinks, candies, and jellies, enhancing flavor and aiding in preservation .
  • Antioxidant Properties: Tartaric acid exhibits antioxidant activity, potentially contributing to the overall health benefits of foods containing it . This property might contribute to extending the shelf life of certain food items.

Pharmaceutical Applications

Tartaric acid and its derivatives have various applications in pharmaceutical research:

  • Drug Formulation: Due to its acidic properties, tartaric acid, in combination with other acids like citric acid, can improve the taste and stability of oral medications .
  • Effervescent Salts: Tartaric acid, combined with other ingredients like baking soda, forms the basis of effervescent salts. These are used in medication delivery due to their ability to dissolve rapidly and create a fizzy sensation .
  • Antimicrobial Activity: Studies suggest that tartaric acid might possess antimicrobial properties, potentially effective against certain bacteria and fungi . However, further research is needed to confirm its efficacy and potential therapeutic applications.

Industrial Applications

Beyond food and pharmaceuticals, tartaric acid has applications in various scientific research fields:

  • Chelating Agent: Tartaric acid can bind to metal ions, forming a complex. This ability makes it useful in industries like agriculture, where it can chelate micronutrients in fertilizers, making them more readily available to plants .
  • Metal Cleaning: Tartaric acid can effectively clean and polish metal surfaces, particularly those made of aluminum, copper, and iron, due to its chelating properties . This makes it valuable in various industrial cleaning applications.
  • Organic Synthesis: Tartaric acid acts as a valuable starting material or intermediate in the synthesis of various organic molecules with potential applications in pharmaceuticals, materials science, and other fields .

DL-Tartaric acid, chemically known as 2,3-dihydroxybutanedioic acid, is an organic compound with the molecular formula C4H6O6C_4H_6O_6 and a molecular weight of 150.09 g/mol. It exists as a white crystalline powder or colorless crystals and is highly soluble in water and ethanol but only slightly soluble in ether . This compound is a racemic mixture of the two enantiomers: L-(+)-tartaric acid and D-(−)-tartaric acid, which are mirror images of each other. The presence of two chiral centers in its structure gives rise to three stereoisomers: L-tartaric acid, D-tartaric acid, and meso-tartaric acid .

In biological systems, tartaric acid plays a role in regulating cellular pH and can act as an antioxidant by scavenging free radicals []. However, the specific mechanisms of action depend on the context and require further research.

Safety Data:

  • Median lethal dose (LD50): 7.5 g/kg (oral, rat)

  • Reaction with Sodium Bicarbonate: DL-Tartaric acid reacts with sodium bicarbonate to produce carbon dioxide gas, indicating its acidic properties .
  • Oxidation: In the presence of hydrogen peroxide and a ferrous salt, DL-tartaric acid can be oxidized to produce dihydroxymaleic acid. Further oxidation can convert dihydroxymaleic acid to tartronic acid using nitric acid .
  • Formation of Salts: DL-tartaric acid can form various salts, such as potassium bitartrate (cream of tartar) when mixed with potassium hydroxide .

DL-Tartaric acid has been shown to exhibit various biological activities. It acts as a human xenobiotic metabolite, indicating its role in metabolic processes within the body. Additionally, it has been identified as a plant metabolite . Its optical activity allows it to interact with polarized light differently depending on the specific isomer present, which can influence biological systems that rely on such interactions.

DL-Tartaric acid can be synthesized through several methods:

  • From Maleic Acid: A common industrial method involves the oxidation of maleic acid using hydrogen peroxide in the presence of potassium tungstate as a catalyst. This process typically yields racemic tartaric acid through multiple steps involving epoxidation and hydrolysis .
  • Thermal Isomerization: Dextro-tartaric acid can be heated in water at approximately 165 °C for two days to form meso-tartaric acid, which can then be separated from residual racemic acids by crystallization due to differing solubility .
  • Hydroxychlorination Method: Maleic anhydride undergoes hydroxyl chlorination followed by hydrolysis under controlled pH conditions to yield tartaric acid .

DL-Tartaric acid has a wide range of applications:

  • Food Industry: It is utilized as an acidity regulator, stabilizer, and emulsifier in various food products. Its ability to react with citric acid also allows it to be used as a food coloring agent .
  • Pharmaceuticals: The compound serves as an excipient in drug formulations and is involved in the synthesis of various pharmaceutical compounds.
  • Winemaking: Naturally occurring in grapes, DL-tartaric acid plays a crucial role in the winemaking process, influencing the taste and stability of wines .

Studies have shown that DL-tartaric acid interacts with various metal ions, such as copper(II) ions in Fehling's solution, where it prevents the formation of insoluble hydroxide salts. This property makes it useful for certain analytical applications and in the food industry where metal ion interactions are critical .

DL-Tartaric acid shares similarities with several other compounds due to its structural characteristics and biological activity. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
L-Tartaric AcidOne enantiomer (optically active)Exhibits optical activity; used in asymmetric synthesis
D-Tartaric AcidMirror image of L-tartaric acidAlso optically active; used similarly
Meso-Tartaric AcidOptically inactive due to internal symmetryDoes not rotate plane-polarized light
Fumaric AcidUnsaturated dicarboxylic acidDifferent reactivity profile; used in polymer production
Maleic AcidGeometric isomer of fumaric acidUsed in the synthesis of various derivatives

DL-Tartaric acid's unique feature lies in its racemic nature, providing both optical activity and versatility in applications across food science, pharmaceuticals, and industrial chemistry. Its ability to form various salts and interact with metal ions further enhances its utility compared to similar compounds.

Molecular Geometry and Crystallography

DL-Tartaric acid, with the molecular formula C₄H₆O₆ and the systematic name 2,3-dihydroxybutanedioic acid, exhibits a distinctive molecular geometry characterized by two central carbon atoms bearing hydroxyl groups [1] [2]. The compound has a molecular weight of 150.09 grams per mole and displays the structural formula HO₂CCH(OH)CH(OH)CO₂H [3] [4].

The crystallographic properties of DL-tartaric acid reveal fascinating structural arrangements that differ significantly from its enantiomeric counterparts. DL-tartaric acid crystallizes in a triclinic crystal system with pinacoidal symmetry [29] [32]. The anhydrous form exhibits triclinic pinacoidal crystals when crystallized from absolute alcohol or from water above 73°C [29]. The monohydrate form also displays triclinic pinacoidal crystals when crystallized from water at lower temperatures [29].

Detailed crystallographic analysis of the related D-tartaric acid provides insight into the structural parameters of tartaric acid systems. X-ray crystallographic studies reveal that D-tartaric acid crystallizes in the orthorhombic space group P 21 21 21 [5] [8]. The unit cell parameters demonstrate precise geometric relationships with a = 5.0003 ± 0.0003 Å, b = 5.9383 ± 0.0002 Å, and c = 19.9866 ± 0.001 Å [5]. The unit cell angles are all 90°, consistent with the orthorhombic system, and the cell volume measures 593.47 ± 0.05 ų [5].

The molecular geometry of tartaric acid features tetrahedral arrangements around the two central carbon atoms, each bearing four different substituents: a hydroxyl group, a hydrogen atom, a carboxyl group, and the remaining half of the molecule [6] [22]. This tetrahedral configuration is fundamental to understanding the stereochemical behavior of the compound and its various isomeric forms [6] [22].

ParameterDL-Tartaric AcidD-Tartaric Acid Reference
Crystal SystemTriclinicOrthorhombic
Space GroupP1P 21 21 21
Melting Point206°C172-174°C
Density1.697 g/cm³1.8 g/cm³
Unit Cell Volume-593.47 ± 0.05 ų

Enantiomeric Forms: D-, L-, and Meso-Tartaric Acid

Tartaric acid exists in three distinct stereoisomeric forms, each possessing unique structural and optical properties [3] [9]. The naturally occurring form is L-(+)-tartaric acid, also designated as (2R,3R)-tartaric acid according to modern nomenclature [3] [9]. This dextrorotatory isomer exhibits a positive optical rotation and represents the most abundant form found in nature, particularly in grapes and other fruits [3] [9].

The mirror-image enantiomer, D-(-)-tartaric acid or (2S,3S)-tartaric acid, displays identical physical properties to its L-counterpart but rotates plane-polarized light in the opposite direction [9] [31]. This levotartaric acid is artificially synthesized and exhibits a negative optical rotation of approximately -12.1° to -12.5° [31] [35]. Both enantiomers possess identical melting points of approximately 170-174°C and similar densities, demonstrating the characteristic property that enantiomers share identical physical properties except for their interaction with polarized light [31] [35].

The third stereoisomeric form, meso-tartaric acid, designated as (2R,3S)-tartaric acid, presents a unique case in stereochemistry [10] [12]. Despite containing two chiral centers, meso-tartaric acid is optically inactive due to the presence of an internal plane of symmetry [10] [12]. This compound exhibits markedly different physical properties from its enantiomeric counterparts, including a lower melting point of 146-148°C and a density of 1.666 g/cm³ [10] [33].

The structural relationship between these isomers reveals fundamental principles of stereochemistry. While L-(+) and D-(-)-tartaric acids are enantiomers with mirror-image relationships, meso-tartaric acid serves as a diastereomer to both enantiomeric forms [10] [12]. The meso compound's optical inactivity results from the internal compensation of rotatory effects, where the upper and lower halves of the molecule are related by symmetry [22] [26].

StereoisomerConfigurationOptical Rotation [α]²⁰DMelting Point (°C)Density (g/cm³)Optical Activity
L-(+)-Tartaric acid(2R,3R)+12 to +13.5°170-1721.76Optically active
D-(-)-Tartaric acid(2S,3S)-12.1 to -12.5°172-1741.8Optically active
meso-Tartaric acid(2R,3S)146-1481.666Optically inactive

Racemic Mixtures and Resolution Techniques

DL-tartaric acid represents a racemic mixture containing equal proportions of D-(-) and L-(+)-tartaric acid enantiomers [14] [16]. This racemic compound, historically known as racemic acid or paratartaric acid, exhibits optical inactivity due to the mutual cancellation of the optical rotations of its constituent enantiomers [14] [16]. The term "racemic" itself derives from this compound, as it was first discovered in crude tartar and named racemus, meaning "bunch of grapes" in Latin [22].

The resolution of racemic tartaric acid into its constituent enantiomers represents a classical achievement in stereochemistry, pioneered by Louis Pasteur in 1848 [14] [21]. Pasteur's method involved the crystallization of sodium ammonium tartrate salts, which formed distinct hemihedral crystals that could be manually separated under magnification [16] [21]. This groundbreaking work established the fundamental relationship between molecular structure and optical activity [16] [21].

Modern resolution techniques for tartaric acid and related compounds employ several sophisticated approaches. The most common method involves the formation of diastereomeric salts through reaction with optically pure chiral resolving agents [14] [15]. For tartaric acid resolution, chiral amines such as cinchotoxine have been successfully employed as resolving agents [21]. The process involves converting the racemic mixture to a pair of diastereomeric derivatives, which exhibit different physical properties and can be separated through conventional crystallization techniques [14] [15].

The crystallization method exploits the different solubilities of diastereomeric salts in various solvents [14] [17]. Typically, the less soluble diastereomer crystallizes preferentially, allowing for separation by filtration [14] [17]. The separated diastereomers are then converted back to the pure enantiomers through removal of the resolving agent, commonly achieved through acid-base reactions [14] [15].

Alternative resolution approaches include enzymatic methods and chromatographic separation techniques [19]. Semi-synthetic methods combine chemical synthesis with enzymatic resolution, where epoxysuccinic acid intermediates are converted to specific tartaric acid enantiomers using stereoselective enzymes [19]. These modern techniques offer improved efficiency and selectivity compared to classical resolution methods [19].

Resolution MethodPrincipleAdvantagesLimitations
Diastereomeric Salt FormationDifferent solubilities of diastereomersHigh selectivity, well-establishedRequires chiral resolving agent
Fractional CrystallizationPhysical separation of crystal formsSimple methodologyLow efficiency, manual intensive
Enzymatic ResolutionStereoselective enzyme catalysisHigh enantioselectivityRequires specific enzymes
Chromatographic SeparationDifferential interaction with chiral stationary phasesHigh purity productsEquipment intensive

Diastereomerism and Optical Activity

The stereochemical relationships within the tartaric acid family demonstrate fundamental principles of diastereomerism and optical activity [22] [23]. Tartaric acid possesses two equivalent chiral centers, each bearing the same four substituents: hydroxyl, hydrogen, carboxyl, and the remaining molecular fragment [11] [12]. This structural arrangement gives rise to four theoretical stereoisomers, though symmetry considerations reduce this number to three distinct compounds [11] [26].

The diastereomeric relationships between tartaric acid isomers reveal important stereochemical concepts [22] [33]. L-(+) and D-(-)-tartaric acids function as enantiomers, exhibiting mirror-image relationships and identical physical properties except for optical rotation [22] [33]. In contrast, meso-tartaric acid serves as a diastereomer to both enantiomeric forms, displaying distinctly different physical and chemical properties [22] [33].

The optical activity of tartaric acid stereoisomers provides insight into the molecular basis of chirality [22] [25]. L-(+)-tartaric acid exhibits dextrorotatory behavior with specific rotations ranging from +12° to +13.5°, while D-(-)-tartaric acid displays equivalent but opposite levorotatory activity [25] [31]. These optical rotations result from the asymmetric arrangement of substituents around the chiral centers, causing differential interaction with left and right circularly polarized light [25].

The optical inactivity of meso-tartaric acid has been the subject of extensive theoretical investigation [22] [26]. Traditional explanations attribute this inactivity to the presence of an internal plane of symmetry, rendering the molecule achiral despite containing chiral centers [22] [24]. However, more sophisticated analyses suggest that meso-tartaric acid exists as a dynamic equilibrium of conformational enantiomers, with the gauche conformations P-sc and M-sc constituting a racemic mixture at the molecular level [22] [26].

Conformational analysis reveals that meso-tartaric acid adopts multiple staggered conformations in solution [22] [26]. The antiperiplanar conformation possesses true symmetry and is optically inactive, while the gauche conformations exist as interconverting enantiomeric pairs [22] [26]. The rapid interconversion between these conformational enantiomers results in time-averaged optical inactivity, explaining the compound's overall achiral behavior [22] [26].

The relationship between molecular structure and optical activity extends beyond simple static considerations [22] [25]. For optically active tartaric acids, rotation about the central carbon-carbon bond generates three different staggered conformations, each maintaining its chiral character [22]. The preservation of chirality during conformational interconversion ensures consistent optical activity regardless of the specific conformation adopted [22].

PropertyL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric AcidDL-Tartaric Acid
Stereochemical RelationshipEnantiomerEnantiomerDiastereomerRacemic mixture
Optical Rotation+12 to +13.5°-12.1 to -12.5°
Melting Point170-172°C172-174°C146-148°C206°C
Water Solubility (20°C)1390 g/L1394 g/L1250 g/L245 g/L
SymmetryC₂C₂Cs/CiCentrosymmetric
Chiral Centers2222

DL-Tartaric acid occurs naturally in numerous plant species, with grapes serving as the primary commercial source for natural extraction [1] [2]. The compound is found abundantly in wine grapes, where it contributes significantly to acidity and contributes to the organoleptic properties of wines [2]. Other botanical sources include tamarind, bananas, citrus fruits, apples, papaya, cherries, pineapple, pears, and mangoes, though these contain substantially lower concentrations and are not commercially viable for large-scale extraction [3].

The traditional natural extraction process primarily utilizes wine industry byproducts, including wine lees, grape pomace, and argol (the sediment in wine vats) [4] [5]. The most common approach involves recovery of potassium bitartrate from wine lees, which is subsequently converted to tartaric acid through chemical treatment [6] [7].

Wine Lees Extraction Process

The extraction from wine lees represents the most established natural production method. The process begins with the collection of distilled vinification lees from both white and red winemaking operations [6]. The sequential treatment involves dissolving tartaric acid followed by calcium tartrate precipitation, achieving recovery efficiencies of up to 92.4% of the initial tartaric acid content when distilled white lees are employed [6].

The optimized extraction parameters include a material-to-liquid ratio of 1:3, sulfuric acid concentration of 0.06 mol/L, and extraction temperatures of 75-80°C for 15-20 minutes [8]. Ultrasound-assisted extraction has demonstrated enhanced efficiency, with optimal conditions yielding extraction rates of 74 g/kg under controlled parameters [8].

Grape Pomace Processing

Grape pomace extraction utilizes two primary methodologies: hot water extraction and dilute acid extraction [9] [10]. Research on Anatolian grape cultivars revealed that hot water extraction demonstrates superior efficiency compared to acid-based methods [9]. The calcium tartrate contents achieved through dilute acid extraction were 1.3%, 1.7%, and 2.0%, while hot water extraction yielded 2.1%, 2.5%, and 3.1% from different grape varieties [9] [10].

The processing sequence involves chemical analysis to determine optimal quantities of calcium carbonate and calcium chloride for addition to the extract [9]. The tartaric acid salts precipitate as calcium tartrate, which undergoes conversion to tartaric acid through sulfuric acid treatment, followed by decolorization using activated carbon and final crystallization under vacuum at 70°C [9] [10].

Potassium Bitartrate Recovery

Potassium bitartrate, naturally occurring in wine production as cream of tartar, serves as an important precursor for tartaric acid extraction [11] [12]. The traditional recovery method involves treating raw tartaric materials containing high percentages of potassium bitartrate with calcium carbonate or calcium hydroxide and calcium chloride to transform the bitartrate into calcium tartrate and potassium chloride [13].

Advanced techniques employ cation exchange resins for tartaric acid recovery from winery lees, with Response Surface Methodology optimization improving extraction efficiency [7]. The process parameters include specific temperature profiles, pH adjustments, and residence times to maximize recovery while maintaining product purity [7].

Chemical Synthesis Pathways

Chemical synthesis represents the dominant industrial approach for DL-tartaric acid production, offering scalability and consistent product quality. The primary synthetic routes involve oxidation reactions of readily available petrochemical feedstocks, particularly through maleic anhydride derivatives and related epoxidation-hydrolysis sequences [5] [14].

Benzene Oxidation Method

The benzene oxidation pathway constitutes a foundational approach in synthetic tartaric acid production, where benzene serves as the initial feedstock [15] [16]. This method proceeds through oxidation of benzene to produce maleic anhydride, which subsequently undergoes epoxidation to form epoxysuccinate, the immediate precursor to tartaric acid [17] [16].

The process utilizes metallic catalysts, typically tungsten-containing compounds such as tungstic oxide, operating at elevated temperatures of approximately 70°C for 12-hour reaction periods [18]. The reaction mixture employs hydrogen peroxide as the oxidizing agent in aqueous solution, with the tungsten catalyst facilitating the selective epoxidation of maleic anhydride [18].

Industrial implementations of the benzene oxidation process have demonstrated significant economic challenges due to volatility in petroleum prices and environmental pollution from byproducts [19]. Market analysis indicates that benzene-based maleic anhydride production experiences substantial losses, leading to factory closures for maintenance and contributing to supply chain instability [17] [20].

Recent developments have introduced enhanced photocatalytic benzene oxidation using platinum-loaded monoclinic tungsten trioxide nanorods, achieving visible light-driven oxidation at room temperature and ambient pressure [21]. This advancement offers potential for more energy-efficient benzene conversion processes.

Maleic Anhydride Derivatives

The maleic anhydride route represents the most widely employed industrial synthesis pathway for DL-tartaric acid production [22] [23] [24]. This method begins with maleic anhydride as the primary substrate, which undergoes catalytic epoxidation to form epoxysuccinic acid, followed by hydrolysis to yield the final tartaric acid product [22] [25].

The epoxidation reaction employs hydrogen peroxide in the presence of tungsten-based catalysts, particularly sodium tungstate and potassium iodate combinations [23]. Optimal reaction conditions include maleic anhydride concentrations of 98g (1.0 mol), distilled water (980g), and catalyst loadings of 1.9g sodium tungstate with 129g potassium iodate [23].

Research has demonstrated that nanoparticle tungsten/titanium dioxide catalysts prepared by impregnation methods exhibit superior activity for tartaric acid synthesis via maleic anhydride oxidation [24]. The addition of 5% silica to 7.5% tungsten trioxide-zirconium dioxide catalyst increases the tetragonal zirconium dioxide content and surface area, promoting enhanced catalytic performance [26].

Process optimization studies reveal that catalyst concentration significantly influences yield, with tartaric acid production increasing rapidly with catalyst additions up to 0.4% based on maleic anhydride weight, after which further additions provide diminishing returns [27]. The hydrolysis step typically occurs under superatmospheric pressure and elevated temperatures in aqueous solution at pH ranges of 6 to 11, achieving conversion rates up to 98% with 96% epoxide conversion efficiency [22].

Epoxidation-Hydrolysis Routes

Epoxidation-hydrolysis methodologies encompass various synthetic approaches that convert dicarboxylic acid substrates into epoxide intermediates before hydrolytic ring-opening to produce tartaric acid [14] [28]. These routes offer flexibility in substrate selection and reaction conditions, accommodating both maleic and fumaric acid starting materials [5] [14].

Electrochemical epoxidation has emerged as an innovative approach, utilizing in situ regeneration of redox reagents containing suitable catalysts [14]. The electrochemical synthesis involves hydroxylating the olefinic double bonds of maleic and fumaric acids through epoxidation followed by hydrolysis [14]. Critical process parameters include current density, pH, temperature, reactant concentration, catalyst concentration, and supporting electrolyte composition [14].

The epoxidation mechanism typically employs hydrogen peroxide as the oxidizing agent in combination with tungsten-containing catalysts [29] [22]. Patent literature describes processes where maleic acid anhydride dissolves in water with tungsten catalyst solutions and hydrogen peroxide, maintained at 70°C for 12 hours before crystallization and centrifugal separation [18].

Enzymatic epoxidation-hydrolysis represents a biotechnological variant utilizing cis-epoxysuccinate hydrolase enzymes for stereoselective hydrolysis of cis-epoxysuccinic acid to produce L-(+)-tartaric acid [28] [30]. This approach achieves nearly 100% enantiomeric excess and operates under mild reaction conditions [28] [31].

Advanced catalytic systems incorporate mesoporous molecular sieves such as W-MCM-41 synthesized through hydrothermal methods [32]. The process involves mixing maleic acid with the mesoporous catalyst and 30% hydrogen peroxide under controlled temperature and pressure conditions [32].

Industrial-Scale Production Technologies

Industrial production of DL-tartaric acid operates through several large-scale manufacturing approaches, each optimized for specific market requirements and economic considerations. The global production capacity exceeds 200,000 tons annually, with European producers accounting for 86% of natural tartaric acid production at approximately 30,000 tons per year [16] [33].

Chemical synthesis facilities primarily utilize the maleic anhydride route due to its scalability and cost-effectiveness [18]. Industrial plants employ continuous reactor systems with automated control of temperature, pressure, and catalyst addition [22]. The typical production sequence involves feedstock preparation, catalytic epoxidation, hydrolysis, purification, and crystallization stages [18].

Quality control protocols in industrial operations include high-pressure liquid chromatography analysis to determine product purity and impurity profiles [22]. Formation of byproducts is minimized through optimized reaction conditions, including superatmospheric pressure operation and controlled pH management during hydrolysis steps [22].

Economic analysis of industrial processes indicates that synthetic routes offer lower production costs compared to natural extraction methods, despite higher initial capital investments [34] [35]. The synthetic tartaric acid from Asian producers, particularly utilizing genetically modified enzyme processes, provides significant cost advantages over natural European products [16].

Process safety considerations include handling of corrosive reagents, high-temperature operations, and pressure vessel management [22]. Industrial facilities implement comprehensive safety protocols for tungsten catalyst handling and hydrogen peroxide storage and use [18].

Waste management systems in modern plants incorporate solvent recovery, catalyst recycling, and byproduct valorization to minimize environmental impact [36]. Closed-loop systems enable recovery of unreacted substrates and catalyst regeneration for subsequent production cycles [36].

Scale-up studies demonstrate successful transition from laboratory-scale reactions to 15-cubic meter stirred tank reactors, indicating robust process scalability [37]. Production efficiency improvements achieve catalytic efficiencies of 9.37 × 10^-3 g U^-1 h^-1 in fed-batch operations [37].

Green Chemistry Approaches

Green chemistry initiatives in DL-tartaric acid production focus on sustainable feedstocks, environmentally benign solvents, and energy-efficient processes [34] [38] [33]. These approaches aim to reduce environmental impact while maintaining economic viability for industrial implementation [33] [39].

Electrochemical synthesis represents a promising green technology for sustainable tartaric acid production [34] [40]. The method involves electrochemical reduction of oxalic and glyoxylic acids in aqueous or acetonitrile solvents using silver and lead electrodes [34] [35]. Techno-economic analysis demonstrates potential for industrial-scale implementation, particularly when coupled with valuable anodic oxidation products to improve overall process profitability [34] [35].

Microbial fermentation pathways utilize renewable biomass feedstocks for tartaric acid production [19] [41]. Gluconobacter oxydans strains engineered with enhanced metabolic pathways achieve tartaric semialdehyde production from glucose at concentrations of 48.88 ± 2.16 g/L in bioreactor operations [19] [41]. The Push-Pull metabolic engineering strategy enhances production efficiency by 87.82% compared to flask-scale cultivation [19] [41].

Subcritical water extraction employs high-temperature water as an environmentally benign solvent for extracting tartaric compounds from grape pomace [42] [43]. Operating conditions include temperatures of 100-160°C and pressures of 12 MPa, achieving high antioxidant activity of 94.01% in extracted products [43]. This approach eliminates organic solvent use while maintaining high extraction efficiency [43].

Membrane separation technologies provide energy-efficient alternatives for tartaric acid recovery from winery waste streams [44]. Ultrafiltration and nanofiltration processes enable simultaneous recovery of tartaric acid and polyphenolic compounds, supporting integrated biorefinery concepts [44].

Bromine-mediated electrochemical processes offer transformative approaches for sustainable tartaric acid production from biomass derivatives [40]. Hierarchical molybdenum carbide nanostructures serve as efficient electrocatalysts for bromine evolution reactions, facilitating conversion of maleic acid to tartaric acid with high selectivity and improved energy efficiency [40].

Biocatalytic approaches utilize whole-cell biotransformation with engineered microorganisms expressing cis-epoxysuccinate hydrolase activity [37]. Escherichia coli systems achieve stereospecific hydrolysis of cis-epoxysuccinic acid to L-(+)-tartaric acid with enhanced production efficiency through heterogeneous substrate systems [37].

Renewable feedstock utilization includes development of tartaric acid-based plasticizers as green alternatives to petroleum-based phthalate plasticizers [45]. 2,3-diacetyl tartrate dialkyl esters synthesized from renewable tartaric acid demonstrate superior environmental profiles and reduced toxicity concerns [45].

Physical Description

Dry Powder
Colorless or white solid; [Merck Index] White powder; [MSDSonline]
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]

Color/Form

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER
SLIGHTLY OPAQUE CRYSTALS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 g/mol

Monoisotopic Mass

150.01643791 g/mol

Flash Point

210 °C o.c.

Heavy Atom Count

10

Taste

PLEASANT ACIDULOUS TASTE

Density

1.984 @ 18 °C

LogP

-0.76 (calculated)

Melting Point

173.625 °C
206 °C

GHS Hazard Statements

Aggregated GHS information provided by 630 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 50 of 630 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 580 of 630 companies with hazard statement code(s):;
H315 (29.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (53.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (46.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4
868-14-4
1114-14-3
526-83-0

Wikipedia

Tartaric acid
Tartrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

REACTION OF TARTARIC ACID, POTASSIUM SODIUM TARTRATE (ROCHELLE SALT), AND POTASSIUM SULFATE, FOLLOWED BY FILTRATION, PURIFICATION, PRECIPITATION, & DRYING
OBTAINED FROM SEDIMENTS IN MANUFACTURE OF WINE, KNOWN AS ARGOLS OR WINE LEES. SALT IS @ LEAST 99.5% PURE.
BY PURIFYING ARGOL OR TARTAR- SUBSTANCE DEPOSITED IN WINE CASKS DURING FERMENTATION OF GRAPE JUICE, WHICH SUBSTANCE CONSISTS OF ABOUT 80% POTASSIUM BITARTRATE.
FROM WINE LEES BY EXTRACTION WITH WATER & CRYSTALLIZATION.

General Manufacturing Information

Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1): ACTIVE
INCOMPATIBILITIES: BECAUSE IT CONTAINS AN ACIDIC HYDROGEN, IT CAN REACT WITH ALKALINE SUBSTANCES. ITS SLIGHT SOLUBILITY SOMETIMES CAUSES DIFFICULTY IN LIQ MIXTURES.

Analytic Laboratory Methods

CREAM OF TARTAR DETERMINED BY TITRATION.

Dates

Last modified: 08-15-2023

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